molecular formula C8H15NO B3393515 4-(Isopropylimino)-2-pentanone CAS No. 31411-75-3

4-(Isopropylimino)-2-pentanone

Cat. No. B3393515
CAS RN: 31411-75-3
M. Wt: 141.21 g/mol
InChI Key: RYFJKGWMVVZSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylimino)-2-pentanone, also known as IPOP, is a versatile organic compound that is widely used in scientific research. It is a ketone derivative that has been used as a reagent for the synthesis of various organic compounds. IPOP has also been found to have potential applications in the field of pharmacology due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Isopropylimino)-2-pentanone is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that it may be able to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal studies, and it has also been found to have potential anti-inflammatory effects. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Isopropylimino)-2-pentanone in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, and it has potential applications in the field of pharmacology. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with this compound.

Future Directions

There are a number of future directions for research on 4-(Isopropylimino)-2-pentanone. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, more research could be done on the potential pharmacological applications of this compound, particularly in the treatment of Alzheimer's disease. Finally, more studies could be done to investigate the potential toxicity of this compound and to develop safer handling protocols for this compound.

Scientific Research Applications

4-(Isopropylimino)-2-pentanone has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various organic compounds, including chiral compounds. This compound has also been used as a starting material for the synthesis of various pharmaceuticals.

properties

IUPAC Name

4-propan-2-yliminopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJKGWMVVZSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.1 Mole (5.9 g.) isopropylamine is mixed with 0.1 mole (10 g.) acetylacetone. An exothermal reaction takes place in which a yellowish, crystalline ketimine is obtained which, after one day, slowly melts and then remains liquid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopropylimino)-2-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.